Selexipag

Catalog No.
S542940
CAS No.
475086-01-2
M.F
C26H32N4O4S
M. Wt
496.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selexipag

CAS Number

475086-01-2

Product Name

Selexipag

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)

InChI Key

QXWZQTURMXZVHJ-UHFFFAOYSA-N

SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)-N-(methylsulfonyl)acetamide, ACT 293987, ACT-293987, ACT293987, NS-304, selexipag, Uptravi

Canonical SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Description

The exact mass of the compound Selexipag is 496.21443 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Exact Mass

496.21443

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5EXC0E384L

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (66.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Selexipag is indicated for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce risk of hospitalization.
FDA Label
Uptravi is indicated for the long-term treatment of pulmonary arterial hypertension (PAH) in adult patients with WHO functional class (FC) II–III, either as combination therapy in patients insufficiently controlled with an endothelin receptor antagonist (ERA) and/or a phosphodiesterase type 5 (PDE-5) inhibitor, or as monotherapy in patients who are not candidates for these therapies.Efficacy has been shown in a PAH population including idiopathic and heritable PAH, PAH associated with connective tissue disorders, and PAH associated with corrected simple congenital heart disease.
Treatment of pulmonary arterial hypertension

Livertox Summary

Selexipag is prostacyclin receptor agonist that causes vasodilation in pulmonary vasculature and is used in the therapy of pulmonary arterial hypertension (PAH). Selexipag has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.

Drug Classes

Pulmonary Arterial Hypertension Agents

Pharmacology

At the maximum tolerated dose of 1600 mcg twice per day, selexipag was not found to prolong the QT interval to a clinically relevant extent. Both selexipag and its metabolite caused concentration-dependent inhibition of platelet aggregation in vitro with IC50 of 5.5 µM and 0.21 µM, respectively. However, at clinically relevant concentrations, there was no effect on platelet aggregation test parameters following multiple dose administration of selexipag in healthy patients.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

B01AC27
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AC - Platelet aggregation inhibitors excl. heparin
B01AC27 - Selexipag

Mechanism of Action

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostacyclin
PTGIR [HSA:5739] [KO:K04263]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

475086-01-2

Wikipedia

Selexipag

Biological Half Life

Selexipag's terminal half life is 0.8-2.5 hours. The active metabolite's terminal half life is 6.2-13.5 hours.

Use Classification

Human drugs -> Uptravi -> EMA Drug Category
Antithrombotic agents -> Human pharmacotherapeutic group
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548742/ PubMed PMID: 31644051.
2: Pharmacoeconomic Review Report: Selexipag (Uptravi) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Sep. Available from http://www.ncbi.nlm.nih.gov/books/NBK533876/ PubMed PMID: 30462450.
3: Patient Group Input Submissions: selexipag (Uptravi) for Pulmonary Arterial Hypertension (WHO class II and III) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Sep. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533882/ PubMed PMID: 30462448.
4: CADTH Canadian Drug Expert Committee Final Recommendation Selexipag: (Uptravi — Actelion Pharmaceuticals Canada Inc.): Indication: Pulmonary Arterial Hypertension [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Oct 26. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK533883/ PubMed PMID: 30462441.
5: Sorensen LM, Wehland M, Kruger M, Simonsen U, Nassef MZ, Infanger M, Grimm D. A Special Focus on Selexipag - Treatment of Pulmonary Arterial Hypertension. Curr Pharm Des. 2017;23(34):5191-5199. doi: 10.2174/1381612823666170908114227. Review. PubMed PMID: 28891448.
6: Noel ZR, Kido K, Macaulay TE. Selexipag for the treatment of pulmonary arterial hypertension. Am J Health Syst Pharm. 2017 Aug 1;74(15):1135-1141. doi: 10.2146/ajhp160798. Epub 2017 May 22. Review. PubMed PMID: 28533253.
7: Honorato Pérez J. Selexipag, a selective prostacyclin receptor agonist in pulmonary arterial hypertension: a pharmacology review. Expert Rev Clin Pharmacol. 2017 Jul;10(7):753-762. doi: 10.1080/17512433.2017.1322900. Epub 2017 May 19. Review. PubMed PMID: 28524738.
8: Bruderer S, Hurst N, Remenova T, Dingemanse J. Clinical pharmacology, efficacy, and safety of selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Drug Saf. 2017 Jun;16(6):743-751. doi: 10.1080/14740338.2017.1328052. Epub 2017 May 23. Review. PubMed PMID: 28494686.
9: Baker WL, Darsaklis K, Singhvi A, Salerno EL. Selexipag, an Oral Prostacyclin-Receptor Agonist for Pulmonary Arterial Hypertension. Ann Pharmacother. 2017 Jun;51(6):488-495. doi: 10.1177/1060028017697424. Epub 2017 Feb 1. Review. PubMed PMID: 28478717.
10: Duggan ST, Keam SJ, Burness CB. Selexipag: A Review in Pulmonary Arterial Hypertension. Am J Cardiovasc Drugs. 2017 Feb;17(1):73-80. doi: 10.1007/s40256-016-0209-9. Review. PubMed PMID: 27988834.
11: Hardin EA, Chin KM. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy. Drug Des Devel Ther. 2016 Nov 15;10:3747-3754. eCollection 2016. Review. PubMed PMID: 27895464; PubMed Central PMCID: PMC5117890.
12: Sardana M, Moll M, Farber HW. Pharmacokinetic drug evaluation of selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Drug Metab Toxicol. 2016 Dec;12(12):1513-1520. Epub 2016 Nov 4. Review. PubMed PMID: 27756196.
13: Ghosh RK, Ball S, Das A, Bandyopadhyay D, Mondal S, Saha D, Gupta A. Selexipag in Pulmonary Arterial Hypertension: Most Updated Evidence From Recent Preclinical and Clinical Studies. J Clin Pharmacol. 2017 May;57(5):547-557. doi: 10.1002/jcph.834. Epub 2016 Dec 21. Review. PubMed PMID: 27670133.
14: Richter MJ, Gall H, Grimminger J, Grimminger F, Ghofrani HA. Selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2016 Sep;17(13):1825-34. doi: 10.1080/14656566.2016.1215429. Epub 2016 Aug 2. Review. PubMed PMID: 27467883.
15: Scott LJ. Selexipag: First Global Approval. Drugs. 2016 Mar;76(3):413-8. doi: 10.1007/s40265-016-0549-4. Review. PubMed PMID: 26846322.
16: Skoro-Sajer N, Lang IM. Selexipag for the treatment of pulmonary arterial hypertension. Expert Opin Pharmacother. 2014 Feb;15(3):429-36. doi: 10.1517/14656566.2014.876007. Epub 2014 Jan 7. Review. PubMed PMID: 24392948.

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